molecular formula C13H9BrN2O2S B1456914 1-(Phenylsulfonyl)-4-bromo-5-azaindole CAS No. 1257294-40-8

1-(Phenylsulfonyl)-4-bromo-5-azaindole

Cat. No.: B1456914
CAS No.: 1257294-40-8
M. Wt: 337.19 g/mol
InChI Key: RXKUFEYRDUMIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-4-bromo-5-azaindole is a useful research compound. Its molecular formula is C13H9BrN2O2S and its molecular weight is 337.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

1257294-40-8

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H9BrN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H

InChI Key

RXKUFEYRDUMIQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round-bottomed flask, under nitrogen, fitted with a thermometer probe and a condenser/inert gas bubbler (via a Claisen head), was charged with a solution of 1-benzenesulfonyl-1H-pyrrolo[3,2-c]pyridine 5-oxide (3.5 g, 12.8 mmol) in acetonitrile (50 mL) and dioxane (50 mL). To this solution was added dropwise phosphorus oxybromide (12 g, 40.9 mmol) and the resulting mixture was stirred at 70° C. for 18 h. The precipitate formed was removed by filtration and washed several times with dioxane. The solution was concentrated in vacuo and partitioned between DCM, water and brine. The organic layer was isolated then dried (Na2SO4) and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PCC, 0-20% EtOAc in cyclohexane) to give the desired product (3.1 g, 72%). 1H NMR (CDCl3, 300 MHz): δ 8.23 (d, J=5.7 Hz, 1 H); 7.94-7.85 (m, 3 H); 7.67-7.59 (m, 2 H); 7.55-7.48 (m, 2 H); 6.75 (dd, J=3.7, 0.8 Hz, 1 H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
72%

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